An In-depth Technical Guide to 2,2'-Oxybis(nitrobenzene) for Scientific Professionals
An In-depth Technical Guide to 2,2'-Oxybis(nitrobenzene) for Scientific Professionals
This guide provides a comprehensive technical overview of 2,2'-Oxybis(nitrobenzene), a key nitroaromatic compound relevant to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthesis protocols, reactivity, applications—most notably as a process impurity in pharmaceutical manufacturing—and critical safety information. The content is structured to deliver not just data, but also expert insights into the practical application and handling of this compound.
Core Identification and Physicochemical Properties
2,2'-Oxybis(nitrobenzene), also known as 2,2'-dinitrodiphenyl ether, is an organic compound that serves as a significant reference standard in analytical and synthetic chemistry. Its core identifiers and key physical properties are summarized below.
Table 1: Core Identifiers and Physicochemical Properties of 2,2'-Oxybis(nitrobenzene)
| Property | Value | Source(s) |
| CAS Number | 2217-65-4 | [1] |
| Molecular Formula | C₁₂H₈N₂O₅ | [1] |
| Molecular Weight | 260.21 g/mol | [1] |
| Synonyms | 1-nitro-2-(2-nitrophenoxy)benzene, 2,2'-Dinitrodiphenyl ether, Olanzapine Impurity 34 | [1][2] |
| Physical Form | Solid | [1] |
| Melting Point | 114.5 °C | [2] |
| Boiling Point | 185 °C (at 15 Torr) | [2] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Solubility Profile: While specific quantitative solubility data for 2,2'-Oxybis(nitrobenzene) is not extensively published, its solubility can be inferred from its chemical structure and the known properties of its parent compound, nitrobenzene. Nitrobenzene is sparingly soluble in water but exhibits good solubility in many organic solvents.[3][4] Therefore, 2,2'-Oxybis(nitrobenzene) is expected to be poorly soluble in water but readily soluble in common organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate. When preparing solutions, it is advisable to start with these solvents for effective dissolution.
Synthesis and Purification Methodologies
The synthesis of 2,2'-Oxybis(nitrobenzene) can be achieved through several routes. The selection of a particular method depends on the available starting materials, required scale, and desired purity. Below are two field-proven protocols.
Palladium-Catalyzed Synthesis from 1-Fluoro-2-nitrobenzene
This method utilizes a palladium catalyst to facilitate the etherification reaction. The causality behind using a palladium catalyst lies in its efficiency in promoting C-O bond formation.
Experimental Protocol:
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Reaction Setup: To a round-bottom flask containing xylene (10 mL), add 1-fluoro-2-nitrobenzene (1.0 mmol), palladium acetate (Pd(OAc)₂, 2 mol%), and tributylphosphine (PBu₃, 2.0 mmol).
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Addition of Base: Add potassium carbonate/zirconium oxide (K₂CO₃/ZrO₂, 1.5 equiv based on K₂CO₃).
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Reaction Conditions: Stir the mixture at reflux under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture and filter it. Wash the solid residue with dichloromethane (DCM).
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Extraction and Purification: Combine the organic layers and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a dichloromethane/hexane gradient (e.g., 1:1 to 1:2) as the eluent to yield pure 2,2'-Oxybis(nitrobenzene).
Large-Scale Synthesis from 2-Nitrochlorobenzene
This protocol is suitable for larger-scale production and utilizes a strong base to promote the nucleophilic aromatic substitution reaction.
Experimental Protocol:
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Initial Charging: In a suitable reactor, charge 2-nitrochlorobenzene (150 kg) and methanol (150 kg).
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Heating and Base Addition: Begin stirring and heat the mixture. When the temperature reaches approximately 48 °C, start the addition of a sodium ethoxide solution (30% concentration). The molar ratio of sodium ethoxide to 2-nitrochlorobenzene should be between 1:1 and 1.01:1. Maintain the temperature between 45 °C and 55 °C during the addition.
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Reaction: After the addition is complete, seal the reactor and raise the temperature to 80 °C. Maintain this temperature for 75 minutes.
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Solvent Removal and Washing: Distill off the ethanol at 80 °C. Concurrently, slowly add recovered washing water (300 kg) to wash out the sodium chloride byproduct.
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Isolation: Cool the mixture to room temperature. The solid product is then collected, dried, and can be further purified if necessary. This method has been reported to yield the product with high purity (99.7%).
Spectroscopic Characterization
While a publicly available, peer-reviewed full dataset for 2,2'-Oxybis(nitrobenzene) is scarce, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like nitrobenzene.
Table 2: Predicted Spectroscopic Data for 2,2'-Oxybis(nitrobenzene)
| Technique | Predicted Key Features |
| ¹H NMR | The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm). Due to the electron-withdrawing nitro groups and the ether linkage, the aromatic protons will be deshielded. The protons ortho to the nitro groups are expected to be the most deshielded. |
| ¹³C NMR | The spectrum will display signals for the aromatic carbons. The carbons attached to the nitro groups (ipso-carbons) will be significantly deshielded (predicted around 148 ppm), as will the carbons bonded to the ether oxygen. |
| IR Spectroscopy | Strong characteristic absorption bands are expected for the nitro group (NO₂) symmetric and asymmetric stretching, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C-O-C stretching from the ether linkage will appear in the 1200-1300 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 260.21. Fragmentation patterns would likely involve the loss of the nitro groups (NO₂) and cleavage of the ether bond. |
Reactivity and Applications in Drug Development
Nitroaromatic compounds are a versatile class of intermediates in organic synthesis, primarily due to the reactivity of the nitro group.[5]
Reduction of Nitro Groups: The most common reaction of nitroaromatics is the reduction of the nitro groups to amines. This transformation is fundamental in the synthesis of many pharmaceuticals and dyes.[6] The resulting diamine, 2,2'-oxybisaniline, is a valuable building block for the synthesis of heterocyclic compounds.
Role as a Pharmaceutical Impurity: A critical role of 2,2'-Oxybis(nitrobenzene) in the pharmaceutical industry is as a known process-related impurity in the synthesis of the atypical antipsychotic drug, Olanzapine.[2] It is designated as "Olanzapine Impurity 34". The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated by authorities like the FDA and EMA. Therefore, having access to pure 2,2'-Oxybis(nitrobenzene) as a reference standard is essential for:
-
Analytical Method Development: To develop and validate analytical methods (e.g., HPLC, GC) capable of detecting and quantifying this impurity in Olanzapine drug substance and product.
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Quality Control: For routine testing of Olanzapine batches to ensure they meet the stringent purity requirements.
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Forced Degradation Studies: To understand the degradation pathways of Olanzapine and to ensure that the analytical methods are stability-indicating.
Safety, Handling, and Toxicology
2,2'-Oxybis(nitrobenzene) must be handled with care, following standard laboratory safety procedures for nitroaromatic compounds.
GHS Hazard Classification: [1]
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Pictograms: Flame (GHS02), Exclamation Mark (GHS07)
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Signal Word: Danger
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Hazard Statements:
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H228: Flammable solid.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Toxicological Profile (Inferred from Nitrobenzene Data): Specific toxicological studies on 2,2'-Oxybis(nitrobenzene) are not widely available. However, its toxicity can be inferred from the extensive data on nitrobenzene. Nitrobenzene is highly toxic and can be absorbed through the skin, inhalation, and ingestion.[7] The primary toxic effect of nitrobenzene is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[7] Chronic exposure can lead to damage to the central nervous system, liver, and kidneys. The International Agency for Research on Cancer (IARC) has classified nitrobenzene as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[7]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are compatible with the solvents being used.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Ingestion/Inhalation: Move the person to fresh air and seek immediate medical attention.
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Conclusion
2,2'-Oxybis(nitrobenzene) is a compound of significant interest to the scientific community, particularly those in pharmaceutical development. Its well-defined synthesis routes and predictable reactivity make it a useful, albeit specialized, chemical. Its primary modern application is as a critical reference standard for impurity profiling in the quality control of Olanzapine. A thorough understanding of its properties, synthesis, and, most importantly, its safe handling, is paramount for any researcher or scientist working with this compound.
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